3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE
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Overview
Description
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring fused with a methanone group and substituted with dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.
Introduction of the Methanone Group: The methanone group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Dimethoxyphenyl Groups: The final step involves the substitution of the quinoline derivative with dimethoxyphenyl groups through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring or the methanone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar quinoline ring structure but lacking the methanone and dimethoxyphenyl groups.
3,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the quinoline ring.
Quinolinylmethanone Derivatives: Compounds with similar quinoline and methanone structures but different substituents.
Uniqueness
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,5-DIMETHOXYPHENYL)METHANONE is unique due to its specific combination of a quinoline ring, methanone group, and dimethoxyphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-10-14(11-16(12-15)22-2)18(20)19-9-5-7-13-6-3-4-8-17(13)19/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZRBGIZMCXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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